molecular formula C12H9ClO4 B454912 5-[(3-Chlorophenoxy)methyl]-2-furoic acid CAS No. 74556-56-2

5-[(3-Chlorophenoxy)methyl]-2-furoic acid

Cat. No.: B454912
CAS No.: 74556-56-2
M. Wt: 252.65g/mol
InChI Key: CXZKYGFMZHJUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Chlorophenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C12H9ClO4 It is a derivative of furoic acid, characterized by the presence of a chlorophenoxy group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chlorophenoxy)methyl]-2-furoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenol and 2-furoic acid.

    Reaction: The 3-chlorophenol undergoes a nucleophilic substitution reaction with a suitable alkylating agent to form 3-chlorophenoxyalkyl derivative.

    Cyclization: The intermediate is then subjected to cyclization to form the furan ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chlorophenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-[(3-Chlorophenoxy)methyl]-2-furoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The chlorophenoxy group can interact with enzymes or receptors, modulating their activity. The furan ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: Another chlorophenoxy derivative with similar structural features.

    2-Furoic acid: The parent compound of 5-[(3-Chlorophenoxy)methyl]-2-furoic acid.

    3-Chlorophenoxyacetic acid: A related compound with a different substitution pattern on the phenoxy group.

Uniqueness

This compound is unique due to the specific positioning of the chlorophenoxy group and the furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-[(3-chlorophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c13-8-2-1-3-9(6-8)16-7-10-4-5-11(17-10)12(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZKYGFMZHJUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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